

Unveiling the Molecular Target of ZK824859: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ZK824859

Cat. No.: B15577517

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **ZK824859** and other urokinase plasminogen activator (uPA) inhibitors, offering insights into their performance backed by experimental data. This document details the molecular target of **ZK824859**, compares its inhibitory activity with alternative compounds, and provides methodologies for key experimental assays.

Confirming the Molecular Target of ZK824859

ZK824859 has been identified as a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in cancer invasion and metastasis. The inhibitory activity of **ZK824859** has been quantified, demonstrating its selectivity for uPA over other related proteases such as tissue plasminogen activator (tPA) and plasmin.

Comparative Analysis of uPA Inhibitors

To provide a comprehensive understanding of **ZK824859**'s performance, its inhibitory activity is compared with other known uPA inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **ZK824859** and alternative compounds against human uPA, tPA, and plasmin. Lower IC₅₀ values indicate greater potency.

Compound	uPA IC50 (nM)	tPA IC50 (nM)	Plasmin IC50 (nM)	Selectivity (uPA vs. tPA)	Selectivity (uPA vs. Plasmin)
ZK824859	79[1]	1580[1]	1330[1]	~20-fold	~17-fold
UK122	200[2][3][4][5][6]	>100,000[2][4][6]	>100,000[2][4][6]	>500-fold	>500-fold
WX-UK1	Not explicitly found	Not explicitly found	Not explicitly found	Not explicitly found	Not explicitly found
WX-671 (Upamostat)	Prodrug of WX-UK1[7][8][9][10]	Prodrug of WX-UK1	Prodrug of WX-UK1	Prodrug of WX-UK1	Prodrug of WX-UK1
UK-356202	Ki = 37 nM[11][12]	Not explicitly found	Not explicitly found	Not explicitly found	Not explicitly found

Note: WX-671 (Upamostat) is an orally available prodrug of WX-UK1[7][8][9][10]. The Ki value for UK-356202 indicates its binding affinity to uPA. While direct IC50 values for all comparators against all three enzymes were not available in the searched literature, the available data demonstrates the varying potency and selectivity profiles of these inhibitors.

Experimental Protocols

Chromogenic uPA Inhibition Assay

This assay is a common method to determine the inhibitory activity of compounds against uPA.

Principle: The enzymatic activity of uPA is measured by its ability to cleave a specific chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of a uPA inhibitor will reduce the rate of color development, and the extent of inhibition can be used to calculate the IC50 value of the compound.

Materials:

- Purified human urokinase plasminogen activator (uPA)

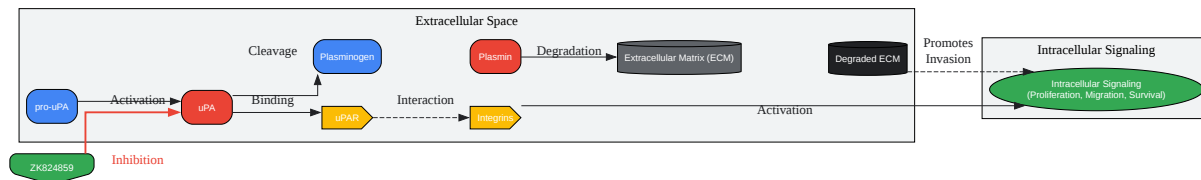
- Chromogenic uPA substrate (e.g., S-2444)
- Assay buffer (e.g., Tris-HCl buffer with physiological pH)
- Test compound (e.g., **ZK824859**) and vehicle control (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
- In a 96-well microplate, add the assay buffer, the test compound dilutions, and a fixed concentration of purified uPA enzyme. Include a control group with the vehicle instead of the test compound.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the chromogenic uPA substrate to all wells.
- Immediately measure the absorbance at 405 nm at time zero and then at regular intervals for a defined period (e.g., every minute for 15-30 minutes) using a microplate reader.
- Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

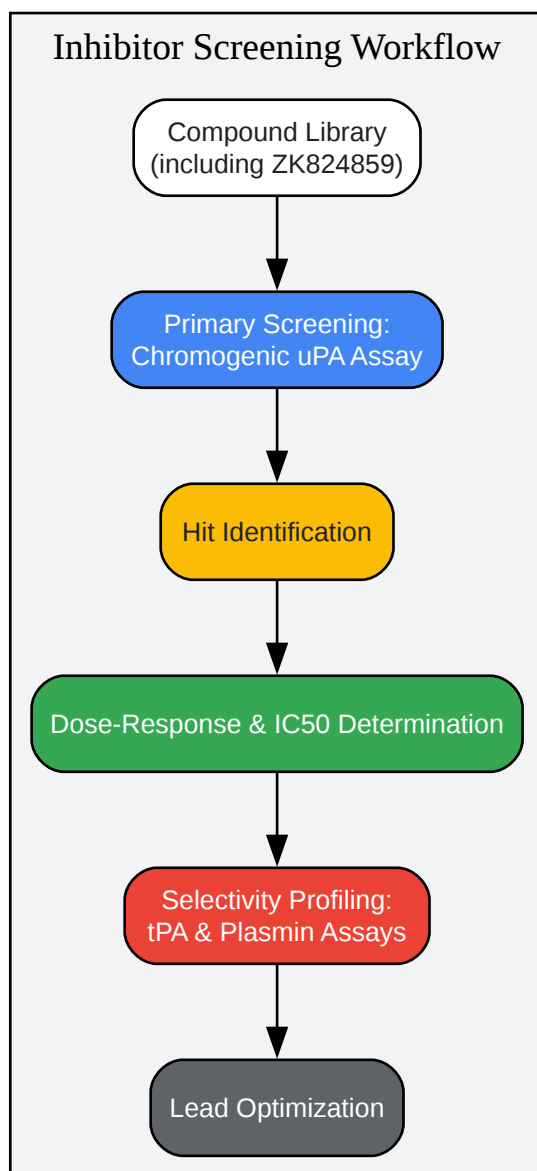
Visualizing the uPA Signaling Pathway and Experimental Workflow

To further elucidate the context of **ZK824859**'s action, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for inhibitor screening.



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Caption: The uPA signaling pathway and the inhibitory action of **ZK824859**.



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Caption: A typical experimental workflow for screening and characterizing uPA inhibitors.

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